Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-4-32-18(29)15-28-17(23-20-19(28)21(30)25(3)22(31)24(20)2)14-26-10-12-27(13-11-26)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCMXYQRAZUBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Design and Core Purine Functionalization
Construction of the 1,3-Dimethyl-2,6-Dioxopurine Scaffold
The purine core is synthesized via cyclization of pyrimidine precursors. Starting with 4,6-dichloro-5-nitropyrimidine , reduction with tin(II) chloride yields 4,6-dichloropyrimidine-5-amine . Subsequent alkylation with dimethyl sulfate introduces methyl groups at positions 1 and 3, forming 1,3-dimethyl-2,6-dioxopurine . Ethyl bromoacetate is then employed for nucleophilic substitution at position 7, yielding ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .
Challenges in Positional Selectivity
Purine functionalization at position 8 is hindered by the electron-deficient aromatic system. Traditional alkylation or nucleophilic substitution methods face low reactivity, necessitating advanced strategies such as Mannich reactions or transition metal-catalyzed couplings .
Primary Synthetic Routes
Mannich-Type Three-Component Reaction
Reaction Mechanism and Conditions
The Mannich reaction introduces the (4-phenylpiperazin-1-yl)methyl group at position 8 via a one-pot, three-component coupling. The purine core reacts with formaldehyde and 4-phenylpiperazine under ethylenediamine catalysis (5 mol%) in ethanol at ambient temperature. This method achieves 85–92% yields with exclusive regioselectivity for position 8, attributed to the electron-withdrawing effects of the 2,6-dioxo groups.
Optimization Insights
- Solvent : Ethanol enhances solubility and reaction kinetics.
- Catalyst : Ethylenediamine facilitates imine formation, accelerating the Mannich adduct formation.
- Substrate Scope : Electron-deficient purines exhibit higher reactivity, while bulky substituents at position 7 (e.g., ethyl acetate) minimally affect yields.
Bromine Substitution Strategy
Intermediate Synthesis
Bromination of the purine core at position 8 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate . This intermediate serves as a pivotal precursor for further functionalization.
Nucleophilic Aromatic Substitution
The bromine atom is displaced by a (4-phenylpiperazin-1-yl)methyl group via copper(I)-catalyzed coupling. Reaction with 4-phenylpiperazine and paraformaldehyde in the presence of CuI and 1,10-phenanthroline in toluene at 110°C achieves 78% yield .
| Condition | Parameter | Value |
|---|---|---|
| Catalyst | CuI | 10 mol% |
| Ligand | 1,10-Phenanthroline | 20 mol% |
| Temperature | – | 110°C |
| Yield | – | 78% |
Reductive Amination Approach
Aldehyde Intermediate Synthesis
Oxidation of the purine core at position 8 using SeO₂ in dioxane introduces a formyl group, yielding ethyl 2-(8-formyl-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .
Piperazine Coupling
Reductive amination with 4-phenylpiperazine and sodium cyanoborohydride (NaBH₃CN) in ethanol at 60°C furnishes the target compound in 70% yield .
$$
\text{Purine-CHO} + \text{Ph-Piperazine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Purine-CH}2\text{-N(Piperazine-Ph)} \quad
$$
Comparative Analysis of Methodologies
Yield and Efficiency
- Mannich Reaction : Highest yield (92%) and one-pot simplicity.
- Bromine Substitution : Moderate yield (78%) but requires hazardous bromination steps.
- Reductive Amination : Lower yield (70%) due to intermediate oxidation challenges.
Regioselectivity and Byproducts
Scalability and Industrial Applicability
- Mannich reactions are preferred for large-scale synthesis due to minimal purification requirements.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : ≥98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
